n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)-2-methylpropan-2-amine
Description
Properties
Molecular Formula |
C13H23N3 |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H23N3/c1-13(2,3)14-7-12-8-15-16(10-12)9-11-5-4-6-11/h8,10-11,14H,4-7,9H2,1-3H3 |
InChI Key |
ILEOWEOUYFLLFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CN(N=C1)CC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Functionalization
- Pyrazole derivatives are often synthesized by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or via cyclization of appropriate precursors.
- For substitution at the N-1 position with a cyclobutylmethyl group, alkylation reactions are employed using cyclobutylmethyl halides (e.g., bromide or chloride) under basic conditions.
- Typical bases include triethylamine or potassium carbonate in solvents such as dichloromethane or ethyl acetate at low temperatures (0–25°C) to control selectivity and avoid side reactions.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-1 Alkylation | Cyclobutylmethyl bromide, triethylamine, DCM, 0–25°C, 2 h | 80–90 | Controlled temperature to avoid over-alkylation |
| Methylene linker formation | Paraformaldehyde or formaldehyde, 2-methylpropan-2-amine, sodium triacetoxyborohydride, DCM, RT, 1–3 h | 75–85 | Reductive amination step |
| Purification | Recrystallization from ethyl acetate/petroleum ether or column chromatography | — | Ensures high purity (≥95%) |
Detailed Experimental Example
A typical preparation sequence reported in related pyrazole derivatives involves:
-
- Dissolve 1H-pyrazol-4-ylmethanol derivative in dichloromethane.
- Add triethylamine as a base.
- Slowly add cyclobutylmethyl bromide dropwise at 0°C.
- Stir the mixture at room temperature for 2 hours.
- Quench with water, extract the organic layer, dry over anhydrous sodium sulfate.
- Concentrate and purify by recrystallization.
-
- To the alkylated pyrazole, add 2-methylpropan-2-amine and paraformaldehyde in dichloromethane.
- Add sodium triacetoxyborohydride slowly while stirring at room temperature.
- Stir for 1–3 hours until completion (monitored by TLC or HPLC).
- Work up by aqueous extraction, dry, and purify by chromatography.
Summary Table of Preparation Parameters
| Parameter | Details | Impact on Yield/Quality |
|---|---|---|
| Base | Triethylamine | High selectivity in alkylation |
| Solvent | Dichloromethane / Ethyl acetate | Good solubility and reaction control |
| Temperature | 0–25°C (alkylation), RT (amination) | Controls side reactions and decomposition |
| Reaction Time | 1–3 hours | Sufficient for completion without degradation |
| Reducing Agent | Sodium triacetoxyborohydride | Mild, selective reductive amination |
| Purification | Recrystallization / Chromatography | Achieves >95% purity |
Chemical Reactions Analysis
Types of Reactions
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs with variations in the pyrazole substituents, amine groups, or backbone alkyl chains. Below is a detailed analysis based on structural and functional similarities:
Substituent Variations on the Pyrazole Ring
- (1-Phenyl-1H-pyrazol-4-yl)methylamine : Replaces the cyclobutylmethyl group with a phenyl ring. The aromatic phenyl substituent enhances π-π stacking interactions but may reduce solubility compared to the aliphatic cyclobutyl group. Molecular weight: ~245.3 g/mol (calculated from C14H19N3).
- {3-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine: Features a longer propyl chain and a bulkier cyclohexylmethyl group.
Modifications in the Amine Group
- [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine : Substitutes 2-methylpropan-2-amine with a furan-containing amine. The furan ring introduces hydrogen-bonding capacity, which could improve target affinity but may also increase metabolic susceptibility.
- {[3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methyl}(thiophen-2-ylmethyl)amine: Incorporates thiophene rings in both the pyrazole and amine moieties.
Backbone Alkyl Chain Differences
- {3-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine : Differs by a three-carbon spacer between the pyrazole and amine. The propyl chain increases flexibility, which might reduce steric hindrance but lower conformational rigidity compared to the methylene-linked target compound.
Key Research Findings
- Lipophilicity Trends : Cyclic aliphatic substituents (e.g., cyclobutyl, cyclohexyl) generally increase clogP compared to aromatic groups (e.g., phenyl, thiophene), as seen in the target compound vs. (1-Phenyl-1H-pyrazol-4-yl)methylamine.
- Synthetic Accessibility : Compounds with shorter alkyl linkers (e.g., methylene vs. propyl) are synthetically simpler, as evidenced by the commercial availability of the target compound and its analogs.
Biological Activity
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine is a complex organic compound classified within the amine family. Its unique structure, featuring a cyclobutylmethyl group and a 1H-pyrazole moiety, suggests potential biological activities that could be harnessed for therapeutic applications. This article explores its biological activity, synthesis methods, and potential therapeutic implications based on existing research.
Chemical Structure and Properties
The compound's systematic name reflects its intricate structure, which includes bulky groups that may influence its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 237.34 g/mol. The presence of sterically demanding groups enhances its potential utility in drug design by allowing for specific reactivity patterns.
Synthesis Methods
Synthesis of this compound can be achieved through various methods:
| Method | Description |
|---|---|
| Reflux Method | Involves heating the reactants in a solvent under reflux conditions to facilitate the reaction. |
| Continuous Flow Reactors | Utilizes continuous flow technology to enhance yield and consistency, often incorporating catalysts to improve reaction rates and minimize by-products. |
Biological Activity
Research indicates that this compound may act as a ligand in biochemical assays, modulating enzyme activity and interacting with specific biological targets. Studies on its interactions with various receptors have revealed significant binding affinities, suggesting its potential as a drug candidate.
The compound's mechanism of action is primarily through its interaction with specific enzymes and receptors, which can lead to modulation of various biological pathways. For instance, its structural features may allow it to bind effectively to targets involved in neurological processes.
Case Studies and Research Findings
- Enzyme Modulation : In vitro studies have demonstrated that this compound can influence enzyme activity, suggesting its role as an allosteric modulator in certain biochemical pathways. This modulation could have implications for treating conditions related to enzyme dysfunction.
- Binding Affinity Studies : Binding affinity studies conducted using radiolabeled ligands have shown promising results, indicating that this compound has a high affinity for specific receptors involved in neuropharmacology.
- Therapeutic Applications : Preliminary research suggests potential applications in treating neurological disorders, where modulation of neurotransmitter systems is crucial. The compound's ability to interact with muscarinic acetylcholine receptors positions it as a candidate for further investigation in this area.
Q & A
Q. What are the established synthetic routes for N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves alkylation of a pyrazole precursor followed by amination. For example:
Alkylation : Reacting 1-(cyclobutylmethyl)-1H-pyrazol-4-methanol with a halogenating agent (e.g., PBr₃) to form the bromomethyl intermediate.
Amination : Coupling the intermediate with 2-methylpropan-2-amine under basic conditions (e.g., K₂CO₃ in DMF) .
Critical parameters :
- Solvent polarity (DMF or THF enhances nucleophilic substitution).
- Temperature control (60–80°C optimizes reaction kinetics).
- Base strength (strong bases like NaH improve deprotonation efficiency) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions on the pyrazole and cyclobutyl groups. Aromatic protons in pyrazole appear at δ 7.5–8.0 ppm, while cyclobutyl protons show multiplet splitting (δ 2.0–3.0 ppm) .
- HPLC-MS : For purity assessment (≥95%) and molecular ion detection ([M+H]⁺ expected at m/z ~290) .
- IR Spectroscopy : To identify amine N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
Q. How does the cyclobutylmethyl group influence the compound's stability and reactivity?
- Methodological Answer : The cyclobutyl group introduces steric hindrance, reducing susceptibility to nucleophilic attack. Stability studies under oxidative conditions (e.g., H₂O₂) show slower degradation compared to methyl or ethyl analogs. Reactivity with electrophiles (e.g., acyl chlorides) requires elevated temperatures (50–60°C) due to steric effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation assays) to rule out off-target effects .
- Structural Analysis : Compare X-ray crystallography or molecular dynamics simulations to confirm binding conformations. For example, cyclobutylmethyl substituents may adopt strained conformations in certain protein pockets .
- Batch Purity Verification : Re-test compound batches via HPLC to exclude impurities >2% as a source of variability .
Q. What strategies optimize the compound's solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility.
- Co-solvent Systems : Employ cyclodextrin complexes or PEG-based formulations for intravenous administration.
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) on the cyclobutyl ring, though this may alter target affinity .
Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound's pharmacological profile?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to predict sites for electrophilic substitution. The cyclobutylmethyl group’s electron-withdrawing effect may direct modifications to the pyrazole C3 position .
- Molecular Docking : Simulate binding to target proteins (e.g., serotonin receptors). Adjust the cyclobutyl ring’s torsion angles to improve van der Waals interactions .
- ADMET Prediction : Use QSAR models to forecast blood-brain barrier penetration, leveraging the compound’s logP (~2.5) and polar surface area (~50 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
